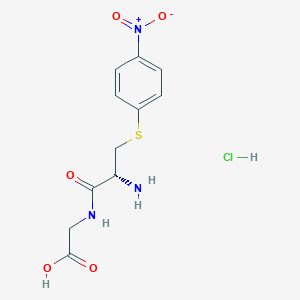
S-(4-Nitrophenyl)cysteinylglycine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Nitrophenyl)cysteinylglycine Hydrochloride: is a biochemical compound with the molecular formula C11H13N3O5S•HCl and a molecular weight of 335.76 . This compound is primarily used in proteomics research and is known for its unique structure, which includes a nitrophenyl group attached to a cysteinylglycine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Nitrophenyl)cysteinylglycine Hydrochloride typically involves the coupling of 4-nitrophenylcysteine with glycine under specific reaction conditions. The process may include the use of coupling agents such as carbodiimides to facilitate the formation of the peptide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: S-(4-Nitrophenyl)cysteinylglycine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
S-(4-Nitrophenyl)cysteinylglycine Hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound in studying peptide synthesis and reactions.
Biology: Utilized in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Employed in the production of specialized biochemical reagents and intermediates.
Mechanism of Action
The mechanism of action of S-(4-Nitrophenyl)cysteinylglycine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s biological activity. The cysteinylglycine moiety may interact with proteins or other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
S-(4-Nitrophenyl)cysteine: Similar structure but lacks the glycine moiety.
S-(4-Nitrophenyl)glycine: Similar structure but lacks the cysteine moiety.
S-(4-Nitrophenyl)cysteinylalanine: Similar structure but contains alanine instead of glycine.
Uniqueness: S-(4-Nitrophenyl)cysteinylglycine Hydrochloride is unique due to its specific combination of a nitrophenyl group with a cysteinylglycine moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it valuable in research and industrial applications .
Properties
IUPAC Name |
2-[[(2R)-2-amino-3-(4-nitrophenyl)sulfanylpropanoyl]amino]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5S.ClH/c12-9(11(17)13-5-10(15)16)6-20-8-3-1-7(2-4-8)14(18)19;/h1-4,9H,5-6,12H2,(H,13,17)(H,15,16);1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHUWDVNQHNLFK-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC(C(=O)NCC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC[C@@H](C(=O)NCC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














